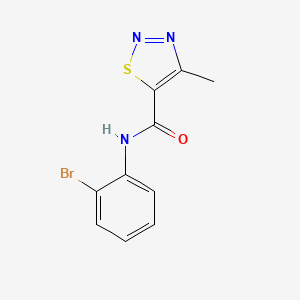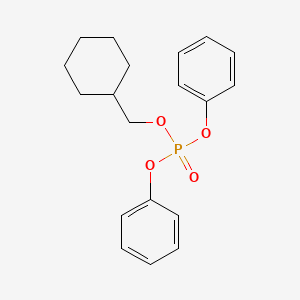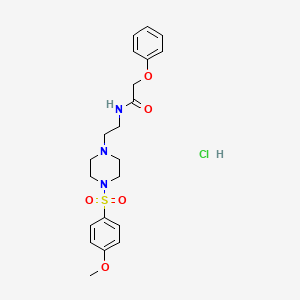
1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate, also known as DPA-714, is a small molecule that has been used in scientific research for its potential therapeutic applications. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is located on the outer mitochondrial membrane of cells. This protein is involved in a wide range of physiological processes, including steroidogenesis, apoptosis, and inflammation. DPA-714 is synthesized through a multistep process that involves the reaction of carbazole with 4-dimethylaminopyridine, followed by the addition of the sulfonamide group.
Scientific Research Applications
Electropolymerization
Carbazole-based compounds, including the one , are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are used in electropolymerization processes, which are essential for the production of conductive polymers .
Biosensors
Polycarbazole and its derivatives, including the compound , have been used in the development of biosensors . Their excellent charge transport ability and environmental stability make them suitable for this application .
Corrosion Inhibition
Carbazole derivatives have been used as corrosion inhibitors . Their chemical stability and ability to form protective layers on metal surfaces make them effective in this role .
Photovoltaics
Carbazole-based compounds have been used in photovoltaic devices . Their good photoconductivity and electrochromic properties make them suitable for converting solar energy into electricity .
Electroluminescent Devices
Carbazole derivatives have been used in the production of electroluminescent devices . Their strong fluorescence and high hole transporting capabilities make them ideal for this application .
Field-Effect Transistors
Carbazole-based compounds have been used in the production of field-effect transistors . Their good charge transport ability and environmental stability make them suitable for this application .
Supercapacitors
Carbazole derivatives have been used in the production of supercapacitors . Their good charge storage capacity and environmental stability make them suitable for this application .
Dye-Sensitized Solar Cells
Poly-3-(9H-carbazol-9-yl)propylmethacrylate, a derivative of carbazole, has been synthesized as a polymer gel electrolyte and employed in the fabrication of dye-sensitized solar cells (DSSC) . The structural and thermal properties of this compound make it an efficient electrolyte for DSSCs .
properties
IUPAC Name |
[1-carbazol-9-yl-3-[methyl-(4-methylphenyl)sulfonylamino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-12-14-21(15-13-18)32(29,30)26(3)16-20(31-19(2)28)17-27-24-10-6-4-8-22(24)23-9-5-7-11-25(23)27/h4-15,20H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLGQYZZWUFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(N,4-dimethylphenylsulfonamido)propan-2-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)
![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)

![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2855397.png)
![1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)
![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)
![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)
![7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2855408.png)
